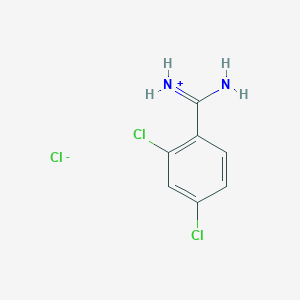

2,4-Dichlorobenzimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the use of amidinohydrazone intermediates, which are important in the synthesis of many natural products and drug molecules. For example, the synthesis of 2-(1,5-diaryl-1,4-pentadien-3-ylidene)-hydrazinecarboximidamide hydrochlorides is catalyzed by p-dodecylbenzenesulfonic acid (DBSA) in aqueous media under ultrasound irradiation, which offers a mild, efficient, and environmentally friendly method . This approach could potentially be adapted for the synthesis of 2,4-Dichlorobenzimidamide hydrochloride by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis . These methods allow for the determination of crystal structures, optimized geometrical structures, vibrational frequencies, and electronic transitions. For instance, 2-chloromethyl-1H-benzimidazole hydrochloride has been studied to form an infinite chain structure through intermolecular hydrogen bonding . Such detailed structural analysis is crucial for understanding the properties of 2,4-Dichlorobenzimidamide hydrochloride.

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives can be inferred from their interactions with other molecules. For example, the formation of quinhydrone-type donor-acceptor charge-transfer complexes, as seen in the crystal structure of 2,3-dichloro-1,4-hydroquinone 2,3-dichloro-1,4-benzoquinone monohydrate, indicates the potential for benzimidazole derivatives to participate in similar interactions . This knowledge can be applied to predict the chemical reactions that 2,4-Dichlorobenzimidamide hydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by their crystal and molecular structures, as well as their biological activities. For instance, the crystal structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate reveals a Z conformation about the C=C bond, which could influence its reactivity and interactions . Additionally, the antimicrobial and antioxidant activities of these compounds provide insights into their potential applications . These properties are essential for understanding the behavior of 2,4-Dichlorobenzimidamide hydrochloride in various environments and biological systems.

Scientific Research Applications

Global Trends in 2,4-D Research

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound closely related to 2,4-Dichlorobenzimidamide hydrochloride due to its chemical behavior and applications, has significantly advanced, focusing on its toxicity and mutagenicity. A scientometric review highlighted the rapid development in this field, identifying the USA, Canada, and China as leading contributors. This research is pivotal for understanding 2,4-D's environmental and biological impacts, suggesting a future research focus on molecular biology and pesticide degradation studies to mitigate its toxicological effects (Zuanazzi et al., 2020).

Environmental and Ecotoxicological Effects

The environmental fate and ecotoxicological effects of 2,4-D have been a critical area of investigation. Studies demonstrate its persistence in ecosystems, particularly affecting non-target organisms in aquatic environments. Research underscores the necessity for localized mitigation strategies to prevent 2,4-D entry into the environment and highlights the potential risks associated with its widespread application in agriculture and urban settings (Islam et al., 2017).

Microbial Biodegradation and Remediation

Microbial biodegradation of 2,4-D and its derivatives has been explored as a method to reduce environmental pollution. The review on the role of microorganisms in the degradation of 2,4-D provides valuable insights into potential remediation strategies that leverage biological processes to degrade this herbicide, thereby reducing its environmental footprint and protecting public health (Magnoli et al., 2020).

Health Implications and Biomonitoring

The health implications of 2,4-D exposure have been extensively reviewed, with biomonitoring studies playing a crucial role in understanding human exposure levels. These studies offer a comprehensive look at the potential health risks associated with 2,4-D, facilitating a better understanding of its safety profile and guiding regulatory and public health responses (Burns & Swaen, 2012).

properties

IUPAC Name |

2,4-dichlorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPUZYQYFMMYAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659681 |

Source

|

| Record name | 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzimidamide hydrochloride | |

CAS RN |

154505-50-7 |

Source

|

| Record name | 2,4-Dichlorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene](/img/structure/B127243.png)

![Oxirane, 2-methyl-2-[[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]methyl]-](/img/structure/B127251.png)